molecular formula C6HCl2N5 B14042421 2,4-Dichloroimidazo[2,1-F][1,2,4]triazine-7-carbonitrile

2,4-Dichloroimidazo[2,1-F][1,2,4]triazine-7-carbonitrile

Katalognummer: B14042421
Molekulargewicht: 214.01 g/mol
InChI-Schlüssel: ZZVXUUSBZIQEIC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4-Dichloroimidazo[2,1-F][1,2,4]triazine-7-carbonitrile is a heterocyclic aromatic compound belonging to the triazine family. It has a molecular formula of C5H2Cl2N4 and a molecular weight of 189. This compound is known for its versatility in various scientific research applications, including organic synthesis and material science .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloroimidazo[2,1-F][1,2,4]triazine-7-carbonitrile involves several synthetic routes. One common method is the cyclization of 1,2,4-triazine derivatives with chloroacetaldehyde or its dimethyl acetal. This reaction typically occurs under microwave-assisted, solid-phase, or metal-based conditions.

Industrial Production Methods

Industrial production methods for this compound often involve multicomponent one-pot reactions, which are efficient and cost-effective. These methods are designed to maximize yield and minimize waste, making them suitable for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

2,4-Dichloroimidazo[2,1-F][1,2,4]triazine-7-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include trans-cyclooctenes and nucleophilic agents. The reaction conditions often involve specific temperatures and solvents to optimize the reaction rate and yield.

Major Products Formed

The major products formed from these reactions vary depending on the specific reagents and conditions used. For example, the interaction with nucleophilic agents can lead to the formation of various derivatives with unique chemical properties.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 2,4-Dichloroimidazo[2,1-F][1,2,4]triazine-7-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can alter the structure and function of target molecules. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Compared to these similar compounds, 2,4-Dichloroimidazo[2,1-F][1,2,4]triazine-7-carbonitrile is unique due to its specific chemical structure and reactivity. Its ability to undergo a wide range of chemical reactions and its versatility in various scientific research applications make it a valuable compound in the field of chemistry and beyond.

Eigenschaften

Molekularformel

C6HCl2N5

Molekulargewicht

214.01 g/mol

IUPAC-Name

2,4-dichloroimidazo[2,1-f][1,2,4]triazine-7-carbonitrile

InChI

InChI=1S/C6HCl2N5/c7-4-5-10-2-3(1-9)13(5)12-6(8)11-4/h2H

InChI-Schlüssel

ZZVXUUSBZIQEIC-UHFFFAOYSA-N

Kanonische SMILES

C1=C(N2C(=N1)C(=NC(=N2)Cl)Cl)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.